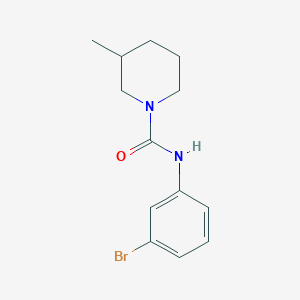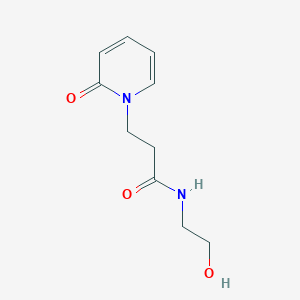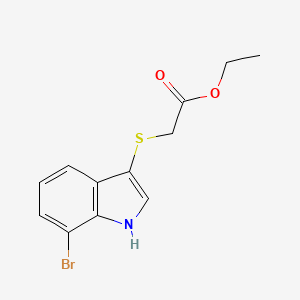![molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring, hydroxyphenyl group, and a propenoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with 6-methyl-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with reactive oxygen species (ROS), potentially neutralizing them and exhibiting antioxidant activity. Additionally, the compound may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid: A compound with a similar hydroxyphenyl group but different overall structure.
Flavonoids: A class of compounds with similar phenolic structures and biological activities.
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+ |
Clé InChI |
VFQYDUYTWWFDJK-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)


![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)



methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)

![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)

